Dichloro-methyl-trimethylsilylsilane

Description

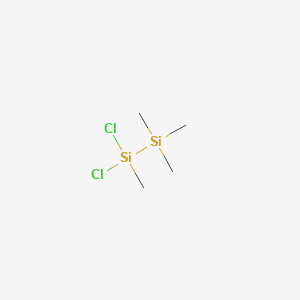

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-trimethylsilylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Cl2Si2/c1-7(2,3)8(4,5)6/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZALIDSFNICAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](C)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4518-99-4, 39437-99-5 | |

| Record name | 1,1-Dichloro-1,2,2,2-tetramethyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4518-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, dichlorotetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039437995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloro-1,2,2,2-tetramethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dichloro Methyl Trimethylsilylsilane and Analogous Disilanes

Direct Synthesis Approaches to Chlorosilanes

The industrial production of fundamental organosilicon precursors, namely methylchlorosilanes, is predominantly achieved through the "Direct Process," also known as the Müller-Rochow synthesis. wikipedia.orgugto.mx This gas-solid reaction involves passing methyl chloride (CH₃Cl) over heated, finely ground silicon powder in a fluidized bed reactor, typically operating at temperatures around 300°C. wikipedia.orgelkem.com The reaction is catalyzed by copper, which is essential for the process to proceed. wikipedia.orgugto.mx

The Direct Process does not yield a single product but rather a crude mixture of several methylchlorosilanes, which are then separated by fractional distillation. wikipedia.orgelkem.com The primary product is dimethyldichlorosilane, but other significant compounds are formed, which can serve as precursors for more complex molecules. wikipedia.orgwikipedia.org

Table 1: Major Products of the Direct Process

| Compound Name | Formula | Boiling Point (°C) |

|---|---|---|

| Trimethylsilyl (B98337) chloride | (CH₃)₃SiCl | 57 |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 |

Data sourced from fractional distillation results of the Direct Process. wikipedia.org

These chlorosilanes are the foundational building blocks for a vast array of silicone products and more complex organosilanes. elkem.com

Targeted Disilane (B73854) Formation via Silicon-Silicon Bond Formation

The construction of the core Si-Si bond in disilanes is a critical step. Disilanes are organosilicon compounds containing at least one saturated silicon-silicon single bond. nih.gov While structurally similar to C-C bonds, Si-Si bonds are longer and have a lower dissociation energy. youtube.com

Commonly used synthetic methods for creating these bonds include:

Salt Elimination: This widely used approach involves the reaction of a chlorosilane with a Grignard reagent or an organolithium reagent. nih.gov This method is versatile and can be adapted to produce both symmetrical and unsymmetrical disilanes.

Reductive Coupling: Diorganosilanes can be produced through the reductive coupling of silyl (B83357) chlorides. wikipedia.org For instance, the reaction of trimethylsilyl chloride and trichlorosilane (B8805176) in the presence of lithium can directly yield tris(trimethylsilyl)silane (B43935), demonstrating the formation of Si-Si bonds through this mechanism. wikipedia.org

Palladium-Catalyzed Silylation: In recent decades, the transition-metal-catalyzed silylation of aryl halides with hydrosilanes has become a prevalent method for synthesizing functional silanes and can be adapted for Si-Si bond formation. nih.gov

These methods allow for the deliberate construction of the disilane backbone, which can then be further modified.

Scission and Hydrogenation Reactions of Disilanes as Synthetic Routes

Existing disilanes, often obtained as byproducts from the Direct Process, can be chemically altered through cleavage of the Si-Si bond or hydrogenation to yield valuable monosilanes or other functionalized disilanes. google.comgoogle.com

The cleavage of the Si-Si bond in chloro-methyl-disilanes can be achieved by reacting them with hydrogen chloride (HCl) under the influence of specific catalysts. google.com When this process is applied to the disilane fraction of the residue from industrial chloro-methyl-silane synthesis, the primary products are trichloromethylsilane, dichloromethylsilane, and dichlorodimethylsilane. google.com

Hydrogenation is another key transformation. Disilanes can be converted into hydrosilanes by reacting them with hydrogen gas. google.com These resulting hydrosilanes are valuable intermediates, for example, in hydrosilylation reactions used to produce organofunctional silanes. google.com

Transition metals play a crucial catalytic role in activating the relatively inert Si-Si and Si-H bonds. youtube.comyoutube.com The mechanism often involves the adsorption of reactant molecules onto the metal surface, which weakens the covalent bonds within the molecules and lowers the activation energy of the reaction. youtube.com

In the context of disilane hydrogenation, various catalysts have been employed:

Copper Catalysts: Disilanes can be converted into hydrogen silanes with hydrogen at pressures above 40 bar and temperatures from 25°C to 350°C using a copper catalyst. google.com

Platinum Complexes: It has been found that hydrogen silanes can be obtained from the reaction of disilanes with hydrogen gas at atmospheric pressure in the presence of a catalytic amount of a phosphine (B1218219) complex of platinum. google.com

Metallic Iron: First-principles studies have shown that metallic iron particulates can dramatically catalyze the hydrolysis of disilane, indicating its potential for activating Si-Si bonds. researchgate.net

These catalytic systems are essential for achieving efficient and selective transformations of disilanes.

Derivatization from Precursor Silanes through Nucleophilic Substitution at Silicon

Nucleophilic substitution at a silicon center (Sₙ2@Si) is a fundamental reaction for the derivatization of silanes and the synthesis of target molecules like Dichloro-methyl-trimethylsilylsilane. libretexts.orgresearchgate.net Unlike the analogous reaction at a carbon center, the Sₙ2@Si reaction often proceeds through a stable, pentacoordinate intermediate rather than a high-energy transition state, due to the larger size of the silicon atom and its ability to accommodate a hypervalent state. wesleyan.edunih.gov

This reaction pathway is commonly exploited in several synthetic transformations:

Silanol (B1196071) Formation: A chloride leaving group on a silicon atom is easily displaced by water to form a silanol (Si-OH). This is a primary step in the formation of silicone polymers from dichlorosilane (B8785471) precursors. libretexts.org

Silyl Ether Synthesis: Silyl ethers are readily formed by the reaction of an alcohol with a chlorosilane. A weak base is typically added to neutralize the corrosive hydrogen chloride byproduct. libretexts.org

Halide Exchange: A functional group on a silane (B1218182) can be substituted with a halide by reacting it with an appropriate nucleophilic halide source. This allows for the precise introduction of chloro-substituents onto a pre-formed disilane backbone.

A computationally guided route has demonstrated the synthesis of a free silanide (B1217022) through nucleophilic substitution on a Si(II) precursor, (Idipp)SiCl₂, highlighting the utility of this approach in creating novel silicon compounds. nih.gov This type of reaction is key to the final functionalization steps in synthesizing complex, asymmetrically substituted disilanes.

Reactivity Profiles and Transformative Chemistry of Dichloro Methyl Trimethylsilylsilane

Reactions Involving Silicon-Chlorine Bonds

The two silicon-chlorine bonds on the central silicon atom are the primary sites of reactivity in dichloro-methyl-trimethylsilylsilane. These bonds are susceptible to attack by a wide array of nucleophiles, leading to the formation of new silicon-element bonds.

The silicon atom in this compound is electrophilic and readily undergoes nucleophilic substitution. ugto.mxutexas.edu Chlorosilanes are classic substrates for these reactions, where a nucleophile displaces the chloride leaving group. ugto.mx The reaction proceeds in a stepwise manner, allowing for the sequential replacement of the two chlorine atoms. This enables the synthesis of either mono- or di-substituted products, depending on the stoichiometry of the nucleophile used.

A variety of nucleophiles can be employed, including alcohols, amines, and water, to yield alkoxysilanes, aminosilanes, and silanols, respectively. The general mechanism involves the attack of the nucleophile on the silicon center, forming a pentacoordinate intermediate which then expels a chloride ion. utexas.edu The reactivity can be influenced by steric factors; bulkier nucleophiles may react more slowly. utexas.edu

| Nucleophile (Nu:) | Product after First Substitution | Product after Second Substitution | Product Class |

|---|---|---|---|

| R-OH (Alcohol) | (CH₃)₃Si-Si(CH₃)(Cl)(OR) | (CH₃)₃Si-Si(CH₃)(OR)₂ | Alkoxysilane |

| R₂NH (Amine) | (CH₃)₃Si-Si(CH₃)(Cl)(NR₂) | (CH₃)₃Si-Si(CH₃)(NR₂)₂ | Aminosilane |

| H₂O (Water) | (CH₃)₃Si-Si(CH₃)(Cl)(OH) | (CH₃)₃Si-Si(CH₃)(OH)₂ | Silanediol |

| R-SH (Thiol) | (CH₃)₃Si-Si(CH₃)(Cl)(SR) | (CH₃)₃Si-Si(CH₃)(SR)₂ | Thioalkoxysilane |

Organolithium reagents are powerful nucleophiles and strong bases that readily react with the Si-Cl bonds of this compound to form new silicon-carbon bonds. wikipedia.orglibretexts.org These reactions are a fundamental method for introducing organic groups onto a silicon center. libretexts.org The reaction with an organolithium reagent (R-Li) results in the displacement of chloride ions and the formation of an organosilane, with lithium chloride as a byproduct. libretexts.org

By controlling the stoichiometry, it is possible to achieve either mono- or di-alkylation/arylation. For example, reaction with one equivalent of R-Li would primarily yield chloro-methyl-R-trimethylsilylsilane, while two equivalents would lead to the formation of methyl-di(R)-trimethylsilylsilane. These reactions are typically carried out in anhydrous ethereal solvents at low temperatures to control reactivity. nih.gov The use of sterically demanding organolithium reagents can sometimes prevent the second substitution, providing a route to monosubstituted products. researchgate.net

| Organolithium Reagent (R-Li) | Reaction Stoichiometry (Silane:R-Li) | Major Product |

|---|---|---|

| Methyllithium (CH₃Li) | 1:1 | Chloro-dimethyl-trimethylsilylsilane |

| Methyllithium (CH₃Li) | 1:2 | Trimethyl-trimethylsilylsilane |

| n-Butyllithium (n-BuLi) | 1:1 | n-Butyl-chloro-methyl-trimethylsilylsilane |

| n-Butyllithium (n-BuLi) | 1:2 | Di-n-butyl-methyl-trimethylsilylsilane |

| Phenyllithium (PhLi) | 1:2 | Methyl-diphenyl-trimethylsilylsilane |

Reactions Involving Silicon-Silicon Bonds

The silicon-silicon bond is weaker than a silicon-carbon or silicon-hydrogen bond, making it susceptible to cleavage under various conditions. This reactivity is a cornerstone of polysilane chemistry.

The Si-Si bond in this compound can be cleaved by strong electrophiles, nucleophiles, or under reductive conditions. For instance, treatment with strong acids like trifluoroacetic acid can lead to the cleavage of Si-Si bonds in related polysilanes. rsc.org Halogens can also insert into the Si-Si bond.

Coupling reactions, often mediated by metals, can also involve the Si-Si bond. While direct coupling at the Si-Si bond of this specific molecule is less common, related dichlorosilanes participate in Grignard coupling reactions to form larger silicon-containing structures like 1,3-disilacyclobutanes. researchgate.netkoreascience.kr Reductive coupling, for example using alkali metals, is a classic method for forming Si-Si bonds and could potentially lead to polymerization or oligomerization starting from this compound, although Si-Cl bond reduction would be a competing and likely more favorable pathway.

Silyl (B83357) radicals are important reactive intermediates in organic synthesis, often used as alternatives to toxic tin-based radicals. organic-chemistry.org These radicals can be generated by the homolytic cleavage of a silicon-element bond. The relatively weak Si-Si bond in this compound can be cleaved to generate two silyl radical fragments, typically under thermal or photochemical conditions, or by using radical initiators like AIBN (azobisisobutyronitrile). nih.govconicet.gov.ar

An alternative and increasingly attractive method for generating silyl radicals is through the single-electron reduction of chlorosilanes. chemrxiv.org This electroreductive approach can cleave strong Si-Cl bonds to form silyl radicals. chemrxiv.org Applying this to this compound could generate a radical species which might then undergo further reactions, such as addition to alkenes or alkynes. nih.gov

| Generation Method | Bond Cleaved | Intermediate Generated | Conditions |

| Thermolysis/Photolysis | Si-Si | (CH₃)₃Si• and •Si(CH₃)Cl₂ | High Temperature / UV light |

| Radical Initiator | Si-H (if present) | Silyl Radical | AIBN, heat nih.govconicet.gov.ar |

| Electroreduction | Si-Cl | [(CH₃)₃Si-Si(CH₃)Cl]• | Reducing potential chemrxiv.org |

Formation and Reactivity of Silenes from Dichlorosilyl Precursors

Silenes, compounds containing a silicon-carbon double bond (Si=C), are highly reactive intermediates. Specific dichlorosilyl precursors, particularly those with a dichloromethyl group attached to silicon, can be used to generate silenes. researchgate.net The reaction of (dichloromethyl)oligosilanes with two equivalents of a sterically hindered organolithium reagent can lead to the formation of kinetically stabilized silenes. researchgate.net

This process involves a series of steps: initial reaction of the organolithium reagent, followed by an alpha-elimination and a remarkable series of isomerization processes. researchgate.net While this compound does not possess the required dichloromethyl group itself, its structural motifs are found in precursors used for silene generation. For example, a related compound, (dichloromethyl)tris(trimethylsilyl)silane, reacts with bulky organolithium reagents to produce transient silenes. researchgate.net These silenes are highly reactive and can be trapped by various reagents. For example, they react with water to give silanols, with methanol (B129727) to yield methoxysilanes, and undergo [2+2] cycloadditions with aldehydes. researchgate.net

| Reactant | Generated Silene | Trapping Agent | Final Product |

| Ph(Tip)Si=C(SiMe₃)₂ | Transient Silene | Water (H₂O) | Silanol (B1196071) |

| Ph(Tip)Si=C(SiMe₃)₂ | Transient Silene | Methanol (MeOH) | Methoxysilane |

| Ph(Tip)Si=C(SiMe₃)₂ | Transient Silene | Benzaldehyde (PhCHO) | 1,2-Oxasiletane |

Data derived from reactions of related dichloromethylsilyl precursors researchgate.net. Tip = 2,4,6-triisopropylphenyl

Hydrosilylation Reactions with Unsaturated Substrates

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While specific studies detailing the hydrosilylation reactions of this compound are scarce, its structural features suggest it could participate in such transformations, likely requiring a prior reduction step to introduce the necessary Si-H functionality.

The reactivity of dichlorosilanes in hydrosilylation is well-established, typically proceeding in the presence of a transition metal catalyst. Common catalysts for this transformation include platinum complexes (such as Karstedt's or Speier's catalyst), rhodium complexes (like Wilkinson's catalyst), and catalysts based on other transition metals. google.com These catalysts facilitate the addition of the silyl group to a variety of unsaturated substrates, including alkenes and alkynes.

Hypothetical Hydrosilylation of Alkenes and Alkynes with a Reduced this compound Derivative:

Should this compound be reduced to its corresponding hydrosilane, Chloro-methyl-trimethylsilylsilane, it would be expected to undergo hydrosilylation with unsaturated compounds. The general reaction schemes are depicted below:

Table 1: Hypothetical Hydrosilylation Reactions

| Reactant | Unsaturated Substrate | Catalyst | Product |

| Chloro-methyl-trimethylsilylsilane | Alkene (R-CH=CH₂) | Platinum Catalyst | Chloro-methyl-(alkyl)trimethylsilylsilane |

| Chloro-methyl-trimethylsilylsilane | Alkyne (R-C≡CH) | Platinum Catalyst | Chloro-methyl-(alkenyl)trimethylsilylsilane |

The regioselectivity of the hydrosilylation of terminal alkenes with chlorosilanes typically follows an anti-Markovnikov pattern, with the silicon atom adding to the terminal carbon. With alkynes, a mixture of α- and β-adducts (both cis and trans isomers for the β-adduct) can be formed, with the product distribution being highly dependent on the catalyst and reaction conditions.

Functional Group Interconversions at the Silicon Center

The two chlorine atoms attached to the silicon center in this compound are reactive sites for nucleophilic substitution, allowing for a variety of functional group interconversions. These reactions are fundamental to the synthesis of more complex organosilicon compounds.

One of the most common transformations involves the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). These reactions proceed via nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic silicon atom, displacing the chloride leaving groups. The stepwise substitution of the chlorine atoms allows for the introduction of one or two new organic groups, leading to the formation of new carbon-silicon bonds. google.com

Table 2: Functional Group Interconversions with Organometallic Reagents

| Reagent | Product (after 1 equivalent) | Product (after 2 equivalents) |

| Grignard Reagent (RMgX) | Chloro-methyl-R-trimethylsilylsilane | Methyl-R₂-trimethylsilylsilane |

| Organolithium Reagent (RLi) | Chloro-methyl-R-trimethylsilylsilane | Methyl-R₂-trimethylsilylsilane |

The reactivity of this compound with other nucleophiles, such as alcohols (alcoholysis) and amines (aminolysis), would lead to the formation of alkoxysilanes and aminosilanes, respectively. These reactions typically proceed with the elimination of hydrogen chloride, which is often scavenged by the addition of a base.

It is important to note that the information presented in this article is based on general principles of organosilicon chemistry and limited patent literature, as dedicated research on the specific reactivity of this compound is not widely available. Further experimental investigation is required to fully elucidate the reaction pathways, optimal conditions, and product distributions for the reactions discussed.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the atomic arrangement in Dichloro-methyl-trimethylsilylsilane, offering specific information about the hydrogen, carbon, and silicon nuclei.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit two distinct signals corresponding to the two different methyl environments. The nine protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group are chemically equivalent and should produce a single sharp singlet. The three protons of the methyl group attached to the dichlorosilyl moiety (-SiCl₂(CH₃)) are also equivalent to each other and will give rise to a second singlet.

Due to the electronegativity of the chlorine atoms, the methyl protons on the dichlorosilyl group are expected to be deshielded and thus resonate at a higher chemical shift (further downfield) compared to the protons of the trimethylsilyl group. The integration of these signals should correspond to a 9:3 ratio, consistent with the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -Si(CH₃)₃ | ~0.4 | Singlet | 9H |

Note: The chemical shifts are estimations based on related compounds such as chlorotrimethylsilane (B32843) and dichloromethylsilane.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon backbone of the molecule. For this compound, two signals are anticipated, corresponding to the two distinct types of methyl carbons.

The carbon atoms of the trimethylsilyl group are in a different chemical environment compared to the methyl carbon attached to the dichlorosilyl group. The latter is expected to be more deshielded due to the electron-withdrawing effect of the two chlorine atoms, resulting in a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -Si(C H₃)₃ | ~2 |

Note: These are approximate chemical shifts based on data from analogous chlorosilane compounds.

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful technique for directly probing the silicon environments within the molecule. This compound contains two non-equivalent silicon atoms, which should give rise to two distinct resonances in the ²⁹Si NMR spectrum.

The silicon atom of the trimethylsilyl group (-Si(CH₃)₃) will have a chemical shift characteristic of a silicon atom bonded to three methyl groups and another silicon atom. The silicon atom of the dichloromethylsilyl group (-SiCl₂(CH₃)) will be significantly influenced by the two electronegative chlorine atoms, causing a substantial downfield shift in its resonance. This significant difference in chemical shifts allows for the unambiguous assignment of each silicon atom in the structure.

Table 3: Predicted ²⁹Si NMR Chemical Shifts for this compound

| Silicon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -Si (CH₃)₃ | ~ -15 |

Note: The predicted chemical shifts are based on the analysis of similar disilane (B73854) and chlorosilane structures.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of the molecular bonds, which are characteristic of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bond vibrations. Key expected vibrational modes include:

C-H stretching: The methyl groups will exhibit symmetric and asymmetric C-H stretching vibrations, typically appearing in the region of 2900-3000 cm⁻¹.

C-H bending: Symmetric and asymmetric C-H bending (scissoring and rocking) vibrations of the methyl groups are expected in the 1250-1450 cm⁻¹ region.

Si-C stretching: The stretching vibrations of the Si-C bonds are anticipated to appear in the 700-850 cm⁻¹ range. The Si-C bonds in the -Si(CH₃)₃ and -SiCl₂(CH₃) groups may show slightly different frequencies.

Si-Cl stretching: The most characteristic vibrations for this molecule will be the symmetric and asymmetric stretching of the Si-Cl bonds, which are expected to produce strong absorptions in the 450-600 cm⁻¹ region.

Table 4: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Asymmetric & Symmetric Stretching | 2900 - 3000 |

| C-H Asymmetric & Symmetric Bending | 1250 - 1450 |

| Si-C Stretching | 700 - 850 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the key features in the Raman spectrum are expected to be:

Si-Si stretching: The Si-Si bond vibration, which is often weak or absent in the IR spectrum, should give a characteristic signal in the Raman spectrum, typically in the 350-500 cm⁻¹ region.

Si-Cl stretching: The symmetric Si-Cl stretching vibration is expected to be a strong and polarized band in the Raman spectrum.

Si-C stretching: The symmetric Si-C stretching vibrations will also be prominent in the Raman spectrum.

C-H stretching and bending: These vibrations will also be present, complementing the information from the IR spectrum.

Table 5: Predicted Major Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| C-H Asymmetric & Symmetric Stretching | 2900 - 3000 |

| C-H Asymmetric & Symmetric Bending | 1250 - 1450 |

| Si-C Stretching | 700 - 850 |

| Si-Cl Symmetric Stretching | 450 - 600 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₄H₁₂Cl₂Si₂), high-resolution mass spectrometry (HRMS) provides the precise mass required for unambiguous molecular formula confirmation. The theoretical monoisotopic mass of the molecular ion [C₄H₁₂Cl₂Si₂]⁺˙ is 185.9855 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak may be observed, but its intensity can be low due to the compound's propensity to fragment. The fragmentation of organosilicon compounds is governed by the relative strengths of their chemical bonds and the stability of the resulting charged fragments. The Si-Si bond in disilanes is known to be relatively weak, making it a primary site for cleavage.

The fragmentation pathways for this compound are predicted to involve several key steps:

Si-Si Bond Cleavage: The most prominent fragmentation pathway is the cleavage of the silicon-silicon bond. This heterolytic cleavage can result in two primary fragment ions: [Si(CH₃)₃]⁺ and [Si(CH₃)Cl₂]⁺. The trimethylsilyl cation, [Si(CH₃)₃]⁺, is particularly stable and is often observed as the base peak in the mass spectra of trimethylsilyl-containing compounds, appearing at a mass-to-charge ratio (m/z) of 73.

α-Cleavage (Loss of a Methyl Radical): Cleavage of a Si-C bond can lead to the loss of a methyl radical (•CH₃), resulting in an ion at M-15. This would correspond to the [C₃H₉Cl₂Si₂]⁺ ion.

Inductive Cleavage (Loss of a Chlorine Radical): The electronegative chlorine atoms facilitate inductive cleavage, where a Si-Cl bond breaks. The loss of a chlorine radical (•Cl) would produce an ion at M-35, corresponding to [C₄H₁₂ClSi₂]⁺.

Subsequent fragmentation of these primary ions can lead to a complex but interpretable spectrum. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive marker for chlorine-containing fragments, which will appear as clusters of peaks separated by two m/z units (e.g., M⁺, M+2⁺, M+4⁺).

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Ion Fragment | Formula | Neutral Loss |

|---|---|---|---|

| 186 | Molecular Ion | [C₄H₁₂Cl₂Si₂]⁺˙ | - |

| 171 | Loss of Methyl | [C₃H₉Cl₂Si₂]⁺ | •CH₃ |

| 151 | Loss of Chlorine | [C₄H₁₂ClSi₂]⁺ | •Cl |

| 113 | Dichloro(methyl)silyl cation | [CH₃Cl₂Si]⁺ | •Si(CH₃)₃ |

Note: The m/z values correspond to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ²⁸Si). Isotopic peaks for ³⁷Cl will also be present.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the measurement of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's structure in the solid state.

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its crystal system, space group, and precise atomic coordinates are not available in crystallographic databases.

Based on structural studies of related small-molecule chlorosilanes and disilanes, a few general features could be anticipated for the solid-state structure of this compound. The molecule would be expected to adopt a staggered or anti-periplanar conformation about the Si-Si bond to minimize steric hindrance between the trimethylsilyl and the dichloro(methyl)silyl groups. The geometry around each silicon atom would be approximately tetrahedral. However, without experimental crystallographic data, specific bond lengths, such as the Si-Si and Si-Cl distances, and bond angles like Cl-Si-Cl, cannot be definitively stated. The packing of molecules in the crystal lattice would be dictated by weak van der Waals forces.

A complete structural elucidation awaits the successful growth of a single crystal suitable for XRD analysis.

Computational and Theoretical Studies on Dichloro Methyl Trimethylsilylsilane

Electronic Structure Calculations (e.g., Density-Functional Theory, Hartree-Fock)

Computational chemistry methods like Density-Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for investigating the electronic properties of molecules. nasa.govgatech.edu These ab initio and DFT methods are routinely used to predict molecular structures, vibrational spectra, and other properties with high accuracy. sdsu.edunih.gov For many organosilicon compounds, these calculations provide deep insights into their behavior. For instance, studies on similar molecules like chlorotrimethylsilane (B32843) have successfully employed DFT (specifically, B3LYP) and MP2 methods to re-examine and refine the assignment of vibrational spectra and determine equilibrium geometry parameters. nih.gov However, a direct application of these methods to Dichloro-methyl-trimethylsilylsilane, including specific outcomes of such calculations, is not documented in the surveyed literature.

Molecular Geometry Optimization

Molecular geometry optimization is a fundamental computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.comgithub.com This process involves calculating the energy and forces on the atoms and iteratively adjusting their positions until a minimum energy state is reached. The resulting optimized geometry provides crucial data, including bond lengths, bond angles, and dihedral angles. While this is a standard procedure for computational analysis, specific optimized parameters for this compound have not been published.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations are invaluable for interpreting experimental spectra. Studies on related chlorinated alkanes, for example, have used RHF/3-21G* ab initio calculations to evaluate intensity parameters and assess the effect of molecular conformation on band intensities. researchgate.net A similar detailed vibrational analysis for this compound is currently absent from the scientific literature.

Bonding Analysis and Charge Distribution

Understanding the nature of chemical bonds and the distribution of electron charge within a molecule is key to explaining its reactivity and physical properties. Methods for calculating formal charge distribution have been applied to various methyl derivatives of halosilanes to understand their dipole moments and molecular structure. doi.org Such analyses reveal insights into charge transfer and electronegativity effects. A specific bonding analysis or a Mulliken charge distribution map for this compound has not been found in the available research.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. rsc.orgresearchgate.net This provides a molecular-level understanding of reaction kinetics and thermodynamics.

Investigation of Transition States

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. libretexts.org Locating these transient structures is crucial for calculating reaction barriers and understanding reaction mechanisms. e3s-conferences.org While numerous computational tools and methods exist for finding transition states, including DFT and ab initio calculations, their application to reactions involving this compound has not been specifically reported. rsc.org

Energetic Landscape of Chemical Transformations

By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic landscape or reaction profile can be constructed. This profile is fundamental to predicting reaction feasibility, rates, and selectivity. Despite the importance of such studies, detailed energetic landscapes for chemical transformations of this compound are not available in the reviewed scientific literature.

Frontier Molecular Orbital (FMO) Theory Applications

Detailed research findings and computational data specifically for this compound are not available in the reviewed literature.

Derivatives and Analogs of Dichloro Methyl Trimethylsilylsilane

Synthesis of Substituted Silanes and Disilanes

The synthesis of substituted silanes and disilanes from Dichloro-methyl-trimethylsilylsilane is a cornerstone of its chemical utility. The two chlorine atoms attached to the central silicon atom can be sequentially or simultaneously replaced by a wide range of organic or silyl (B83357) groups through reactions with appropriate nucleophilic reagents.

One of the most common methods for the synthesis of substituted silanes involves the reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions proceed via nucleophilic substitution at the silicon center, where the carbanionic part of the organometallic reagent displaces the chloride ions. The stoichiometry of the organometallic reagent can be controlled to achieve either mono- or di-substitution.

For the synthesis of disilanes, a common approach involves the reductive coupling of chlorosilanes. While specific examples detailing the direct reductive coupling of this compound are not extensively documented in publicly available literature, general principles of Wurtz-Fittig type reactions, employing alkali metals like sodium or potassium, can be applied. In such a reaction, the chlorosilane is treated with a stoichiometric amount of the reducing metal to facilitate the formation of a Si-Si bond.

Another electrochemical strategy for the synthesis of disilanes and oligosilanes from chlorosilanes has been developed. osti.gov This method involves the reductive activation of chlorosilanes to generate silyl anion intermediates, which can then react with other chlorosilanes to form Si-Si bonds. osti.gov This approach offers a milder alternative to the traditional Wurtz coupling. osti.gov

Table 1: Examples of Substituted Silanes Synthesized from this compound

| Reactant | Reagent | Product |

| This compound | 1. CH₃MgBr (1 eq) 2. H₂O | Chloro-dimethyl-trimethylsilylsilane |

| This compound | CH₃MgBr (2 eq) | Trimethyl-trimethylsilylsilane |

| This compound | PhLi (1 eq) | Chloro-methyl-phenyl-trimethylsilylsilane |

| This compound | PhLi (2 eq) | Methyl-diphenyl-trimethylsilylsilane |

Polysilyl Compounds and Oligosilanes

The synthesis of polysilyl compounds and oligosilanes, which are chains or cyclic structures of silicon atoms, from this compound is a more complex process that often involves multi-step reactions. These compounds are of interest due to their unique electronic and photophysical properties.

The formation of longer silicon chains can be achieved through sequential reactions involving the introduction of further silyl groups. For instance, a monosubstituted chlorosilane derived from this compound can be reacted with another silyl-anion to extend the silicon backbone.

Electrochemical methods have also proven effective in the synthesis of oligosilanes from chlorosilanes. osti.gov By controlling the reaction conditions, such as the choice of electrolyte and cathode material, efficient Si-Si coupling can be achieved. osti.gov This strategy allows for the synthesis of various novel oligosilanes through heterocoupling. osti.gov

While the direct polymerization of this compound to form high molecular weight polysilanes is not a commonly reported method, it can potentially serve as a co-monomer in condensation reactions with other di-functional silane (B1218182) precursors.

Table 2: Potential Oligosilanes Derived from this compound

Direct synthesis of these specific oligosilanes from this compound is not explicitly detailed in the available literature. The table illustrates hypothetical products based on general synthetic routes for oligosilanes.

| Precursor 1 | Precursor 2 | Product |

| Chloro-dimethyl-trimethylsilylsilane | Na | 1,1,2,2-Tetramethyl-1,2-bis(trimethylsilyl)disilane |

| Chloro-methyl-phenyl-trimethylsilylsilane | Li | 1,2-Dimethyl-1,2-diphenyl-1,2-bis(trimethylsilyl)disilane |

Silylated Germane (B1219785) Analogs

The synthesis of silylated germane analogs, compounds containing a silicon-germanium bond, from this compound can be accomplished through reactions with germanium-based nucleophiles. These compounds are of interest in materials science and as precursors to other organometallic compounds.

A key method for the formation of a Si-Ge bond is the reaction of a chlorosilane with a germyl (B1233479) anion, such as a germylpotassium or germyllithium species. For example, reacting this compound with a reagent like triphenylgermylpotassium (Ph₃GeK) would be expected to yield a silylated germane. The reaction stoichiometry can be adjusted to achieve either mono- or di-substitution on the silicon atom.

While specific research detailing the synthesis of silylated germane analogs directly from this compound is sparse in the reviewed literature, the general reactivity pattern of dichlorosilanes with germyl anions provides a predictable route to these compounds.

Table 3: Hypothetical Silylated Germane Analogs from this compound

The synthesis of these specific silylated germane analogs from this compound has not been explicitly found in the searched literature. The following are plausible products based on established reactivity.

| Reactant | Reagent | Product |

| This compound | Ph₃GeK (1 eq) | Chloro-methyl-(triphenylgermyl)-trimethylsilylsilane |

| This compound | Ph₃GeK (2 eq) | Methyl-bis(triphenylgermyl)-trimethylsilylsilane |

| This compound | Me₃GeLi (1 eq) | Chloro-methyl-(trimethylgermyl)-trimethylsilylsilane |

| This compound | Me₃GeLi (2 eq) | Methyl-bis(trimethylgermyl)-trimethylsilylsilane |

Advanced Applications in Synthetic Chemistry and Materials Science

Utility as a Synthon and Intermediate in Organic Synthesis

In the field of organic synthesis, a synthon is a conceptual unit representing a potential starting material in the design of a synthetic route. numberanalytics.comwikipedia.org Dichloro-methyl-trimethylsilylsilane serves as a versatile intermediate and building block due to the high reactivity of its silicon-chlorine (Si-Cl) bonds. These bonds can be readily cleaved, allowing for the introduction of the silyl (B83357) moiety into various organic molecules.

Chlorosilanes are frequently used as electrophiles to form stable silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds. nih.gov The reactivity of compounds like this compound allows them to act as precursors for more complex organosilicon molecules. For instance, related dichlorosilanes can be converted into monosilanes through reactions with reagents like hydrogen chloride, a process that is crucial for creating specific precursors for silicone synthesis. google.com The general utility of chlorosilanes as intermediates is a cornerstone of organosilicon chemistry, enabling the construction of a wide array of functionalized molecules.

A closely related compound, dichloro(chloromethyl)methylsilane, is noted for its role as a building block for introducing specific functionalities into organic molecules, with its reactive groups participating in substitution reactions with nucleophiles to form diverse new compounds. smolecule.com This highlights the potential synthetic pathways available for dichlorosilane (B8785471) derivatives.

Role in the Generation of Highly Reactive Intermediates for Synthesis

Highly reactive intermediates, such as radicals, are pivotal in modern organic synthesis. nih.gov A key application of chlorosilanes, including this compound, is their role as precursors for generating these transient species.

Silyl Radicals: A modern strategy for generating silyl radicals involves the electroreduction of readily available chlorosilanes. nih.gov This electrochemical approach uses highly biased potentials to achieve the reductive cleavage of the strong Si-Cl bond, providing access to silyl radicals under transition-metal-free conditions. nih.gov These generated radicals are valuable for a variety of alkene silylation reactions, including disilylation and hydrosilylation. nih.gov While traditional methods often rely on hydrosilanes, the use of chlorosilanes as radical precursors represents an expanding area of research. nih.govnih.gov

Silenes: Research on related (dichloromethyl)oligosilanes has shown they can be used to generate transient silenes (compounds with a silicon-carbon double bond). researchgate.net In these processes, treatment with organolithium reagents leads to the formation of intermediate species that can isomerize to produce silenes. These highly reactive silenes can then be trapped or, if sterically hindered, isolated as kinetically stabilized compounds. researchgate.net This chemistry demonstrates the potential of dichloromethyl-substituted silanes to serve as precursors to other valuable reactive intermediates.

Contributions to Polymer and Advanced Materials Development

Dichlorosilanes are fundamental monomers in the synthesis of silicon-based polymers and advanced materials. Their ability to undergo polymerization and form robust silicon-backbone structures is critical to the silicones industry.

Silicone Polymers: The hydrolysis of dichlorosilanes, such as the related dimethyldichlorosilane, is the primary industrial route to producing polydimethylsiloxanes (silicones). researchgate.netmdpi.com These polymers are valued for their thermal stability, chemical resistance, and unique surface properties. smolecule.commdpi.com this compound, as a difunctional silane (B1218182), can participate in such polymerization reactions. The two chlorine atoms can be hydrolyzed to form silanol (B1196071) intermediates, which then condense to form a polysiloxane chain. The methyl and trimethylsilyl (B98337) side groups would then influence the final properties of the polymer, such as its solubility, thermal stability, and chain flexibility. mdpi.com Related dichlorosilanes are crucial precursors for silicone resins and elastomers used in coatings, adhesives, and sealants. smolecule.com

Polysilanes: Polysilanes, which feature a silicon-silicon backbone, are typically synthesized via the Wurtz-type reductive coupling of diorganodichlorosilanes with molten sodium. researchgate.net This process allows for the creation of high molecular weight polymers with unique electronic and photophysical properties. Dichlorosilanes like this compound are suitable monomers for this type of polymerization. The resulting polysilanes have applications in areas such as microlithography and ceramics. researchgate.netresearchgate.net

Surface Modification: Chlorosilanes are also widely used for surface modification. smolecule.comchemimpex.com They can react with hydroxyl groups on the surface of materials like glass, silica, and metals to form a stable, covalently bonded siloxane layer. This functionalization can alter the surface properties, such as introducing hydrophobicity. chemimpex.com For example, Dichloro(methyl)(3,3,3-trifluoropropyl)silane, another functionalized dichlorosilane, is used to create water-repellent coatings. chemimpex.com

Catalytic Roles and Mediators in Chemical Transformations (e.g., Radical Reactions, Cross-Coupling)

While organosilanes play a significant role in various chemical transformations, specific evidence for this compound serving directly as a catalyst or as a key mediator in radical reactions and cross-coupling is not prominent in the reviewed literature.

In the context of radical reactions, hydrosilanes like tris(trimethylsilyl)silane (B43935) are well-established as mediators and radical-based reducing agents, often serving as a less toxic alternative to tributyltin hydride. nih.govorganic-chemistry.org These reagents operate by donating a hydrogen atom to an organic radical in a chain propagation step. nih.gov The generation of silyl radicals from chlorosilanes is typically for direct use in silylation reactions rather than for mediating subsequent transformations. nih.gov

In cross-coupling reactions, organosilicon compounds can be used as coupling partners, as seen in the Hiyama coupling. thermofisher.com However, this typically involves organosilanes with a transferable organic group and requires activation, often with a fluoride (B91410) source. There is no clear indication from the available research that this compound is employed in a catalytic or mediating role in such reactions. The primary function of chlorosilanes in synthesis is as electrophilic building blocks and precursors to other reactive species or materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dichloro-methyl-trimethylsilylsilane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves photochlorination of dichlorodimethylsilane with chlorine gas under UV light, as shown in industrial protocols . Optimization of reaction parameters (e.g., temperature, molar ratios) is critical: excess chlorine increases dichlorination but risks over-chlorination byproducts. Post-synthesis purification via fractional distillation under inert atmospheres (e.g., argon) is recommended to isolate the target compound. Yield improvements (>80%) are achievable by controlling reaction time and employing catalysts like FeCl₃ .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/²⁹Si NMR : Confirm silicon-bonded methyl and chloro groups (δ ~0.5–1.5 ppm for methyl; δ ~−10–30 ppm for Si environments) .

- FTIR : Identify Si–Cl stretches (~450–550 cm⁻¹) and Si–C vibrations (~750–800 cm⁻¹) .

- GC-MS : Detect impurities (e.g., residual chlorinated silanes) via retention time and fragmentation patterns .

Cross-validation using elemental analysis ensures stoichiometric consistency (C: ~14%, Cl: ~42%) .

Advanced Research Questions

Q. What methodologies enable the use of this compound in synthesizing silicon-based polymers, and how do reaction kinetics affect polymer chain length?

- Methodological Answer : The compound serves as a precursor for polymethylsilanes via dechlorination with sodium/potassium alloys in anhydrous THF. Polymerization kinetics depend on:

- Monomer concentration : Higher concentrations (≥1 M) favor longer chains but increase cross-linking risks.

- Temperature : Low temperatures (−78°C) slow propagation, yielding narrower molecular weight distributions (Đ <1.5) .

- Catalysts : Transition-metal catalysts (e.g., Pd) enable controlled radical polymerization, improving polydispersity .

Post-polymerization analysis via GPC and DSC confirms Mn (2,000–50,000 g/mol) and thermal stability (~300°C) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected Si–C coupling in NMR) for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or residual moisture. Mitigation strategies include:

- Solvent selection : Use deuterated benzene over DMSO to minimize hydrogen bonding interference .

- Drying protocols : Reflux reagents over molecular sieves and employ Schlenk-line techniques to exclude moisture .

- Advanced techniques : 2D NMR (HSQC, HMBC) resolves ambiguous coupling, while X-ray crystallography provides definitive structural confirmation .

Q. What safety protocols are critical when handling this compound due to its hydrolytic sensitivity?

- Methodological Answer :

- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent exposure to moisture .

- Quenching : Hydrolyze waste with cold ethanol/water mixtures (1:3 v/v) in ice baths to control exothermic reactions .

- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Monitor air quality for HCl fumes using gas detectors .

Data Analysis & Interpretation

Q. How can researchers reconcile discrepancies in reported boiling points or refractive indices for this compound across literature sources?

- Methodological Answer : Variability often stems from impurities or measurement conditions.

- Boiling point : Validate using differential scanning calorimetry (DSC) under standardized pressure (e.g., 760 mmHg). Literature values range 149–155°C; deviations >2°C suggest impurities .

- Refractive index : Measure with an Abbe refractometer at 20°C (reported n₂₀ᴰ: 1.470–1.475). Calibrate with reference standards (e.g., pure water) .

Cross-reference data from CRC Handbook and NIST WebBook for authoritative benchmarks .

Application-Driven Research

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions with Grignard reagents?

- Methodological Answer :

- Substrate preparation : Pre-dry Grignard reagents (e.g., RMgX) over activated Mg turnings.

- Stoichiometry : Use a 1:1.2 molar ratio (silane:Grignard) to ensure complete substitution of chloro groups.

- Kinetic monitoring : Track reaction progress via in-situ FTIR or GC-MS. Side products (e.g., disiloxanes) form if moisture exceeds 10 ppm .

- Workup : Quench with NH₄Cl solution, extract with diethyl ether, and purify via column chromatography (SiO₂, hexane/ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.